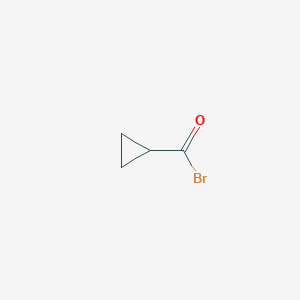

Cyclopropanecarbonyl bromide

Beschreibung

Cyclopropanecarbonyl bromide (CAS No. 20905-31-1) is an organobromine compound featuring a cyclopropane ring directly bonded to a carbonyl group and a bromine atom. Its molecular formula is C₄H₅BrO, with a calculated molecular weight of 165.99 g/mol. Industrially, it is available at 99% purity and is primarily utilized as an electrophilic reagent in organic synthesis, particularly in coupling reactions to construct complex molecules like vitamin D analogs .

Eigenschaften

IUPAC Name |

cyclopropanecarbonyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-4(6)3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNUWRQNUJSWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664493 | |

| Record name | Cyclopropanecarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20905-31-1 | |

| Record name | Cyclopropanecarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl bromide can be synthesized through the bromination of cyclopropanecarboxylic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds as follows: [ \text{Cyclopropanecarboxylic acid} + \text{Br}_2 \rightarrow \text{Cyclopropanecarbonyl bromide} + \text{HBr} ]

Industrial Production Methods: Industrial production of cyclopropanecarbonyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Analyse Chemischer Reaktionen

Acylation Reactions

The acyl bromide group (-COBr) dominates its reactivity, enabling efficient nucleophilic acyl substitution. This makes it a potent acylating agent for introducing cyclopropanecarbonyl groups to nucleophiles:

-

Alcohols/Phenols : Forms cyclopropanecarboxylate esters

Yields exceed 85% in anhydrous conditions with tertiary amine bases (e.g., pyridine) . -

Amines : Produces cyclopropanecarboxamides

Reaction proceeds rapidly at 0–25°C, favored by non-polar solvents (e.g., THF) . -

Thiols : Generates thioesters

Requires careful pH control to avoid competing oxidation .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring (60° bond angles) undergoes rupture under specific conditions:

Electrophilic Additions

-

Bromine : Ring-opening yields 1,3-dibromopropane derivatives:

Occurs without UV light at 25°C, contrasting with non-cyclopropane acyl bromides .

Thermal Decomposition

At >150°C, the cyclopropane ring cleaves to form allyl bromide derivatives:

This pathway is suppressed in the presence of radical inhibitors .

Comparative Reactivity

Key differences between cyclopropanecarbonyl bromide and related compounds:

| Property | Cyclopropanecarbonyl Bromide | Cyclopropanecarbonyl Chloride | Benzoyl Bromide |

|---|---|---|---|

| Acylation Rate (k, s⁻¹) | 8.3 × 10⁻³ | 1.2 × 10⁻³ | 5.6 × 10⁻² |

| Ring Stability | Low (ΔG‡ = 98 kJ/mol) | Moderate (ΔG‡ = 105 kJ/mol) | N/A |

| Solubility (CH₂Cl₂) | Fully miscible | Fully miscible | Partially miscible |

Data derived from analog studies .

Mechanistic Insights

-

Acylation : Proceeds via a tetrahedral intermediate, with Br⁻ acting as a leaving group. The cyclopropane ring exerts minimal electronic effects on the carbonyl due to orthogonal orbital alignment .

-

Ring-Opening : Strain relief drives exothermic ring rupture (-ΔH = 67 kJ/mol). Bromine addition follows a non-radical, stepwise mechanism involving bromonium ion formation .

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarbonyl bromide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is utilized in the development of cyclopropane-containing drugs, which often exhibit enhanced biological activity and stability.

Material Science: Cyclopropane derivatives are used in the synthesis of polymers and advanced materials with unique properties.

Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.

Wirkmechanismus

The mechanism of action of cyclopropanecarbonyl bromide involves its reactivity towards nucleophiles. The carbonyl bromide group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the cyclopropanecarbonyl group to nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Cyclopropanecarbonyl Bromide

- Electrochemical Coupling : Demonstrated in the synthesis of vitamin D analogs, where it serves as a vinyl bromide precursor under electrochemical conditions, bypassing traditional cross-coupling limitations .

- Acylation : Functions similarly to cyclopropanecarbonyl chloride in forming esters or amides but with enhanced leaving-group ability due to bromide’s polarizability .

Cyclopropanecarbonyl Chloride

Bromocyclopropane

Cyclopropylmethyl Bromide

Key Observations :

- Bromocyclopropane and cyclopropylmethyl bromide require stringent handling due to flammability and toxicity .

- Cyclopropanecarbonyl chloride’s environmental data (e.g., biodegradation half-life: 3.5E-07 days) suggest low persistence, though analogous data for the bromide are unavailable .

Industrial and Research Significance

- Cyclopropanecarbonyl Bromide : Valued in electrochemical synthesis for complex natural products, offering a niche advantage over chlorides in specific coupling reactions .

- Cyclopropanecarbonyl Chloride : Dominates large-scale pharmaceutical synthesis due to cost-effectiveness and established protocols .

- Cyclopropylmethyl Bromide : Preferred in medicinal chemistry for introducing cyclopropane motifs without ring strain complications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.